N-(5-((2-methoxy-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
This compound features a tetrahydrothiazolo[5,4-c]pyridine core fused with a sulfonyl group (2-methoxy-5-methylphenyl) and an isoxazole-3-carboxamide moiety. The 5-methylisoxazole substituent contributes to metabolic stability and bioavailability by reducing oxidative degradation .
Properties
IUPAC Name |
N-[5-(2-methoxy-5-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-11-4-5-15(27-3)17(8-11)30(25,26)23-7-6-13-16(10-23)29-19(20-13)21-18(24)14-9-12(2)28-22-14/h4-5,8-9H,6-7,10H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUTZMCNMPLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-methoxy-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C19H22N4O4S, with a molecular weight of 398.47 g/mol. The presence of the isoxazole and thiazole rings suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[5,4-c]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the growth of human cancer cell lines by disrupting microtubule dynamics and inducing mitotic arrest .
Anti-inflammatory Effects
Compounds featuring sulfonamide groups are known for their anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. In vitro studies have shown that similar sulfonamide derivatives significantly reduce the production of TNF-alpha and IL-6 in macrophages .
Antimicrobial Activity
The biological activity of sulfonamides extends to antimicrobial effects. The compound may exhibit bactericidal or bacteriostatic properties against various pathogens. Research has indicated that thiazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria .
The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
- DNA Interaction : Potentially intercalating into DNA or affecting its repair mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vitro Studies : A study reported that a similar thiazole derivative exhibited 50% inhibition of cancer cell lines at concentrations as low as 10 µM, indicating potent anticancer activity .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes and improved survival rates compared to control groups .
- Mechanistic Studies : Research utilizing molecular docking simulations suggested strong binding affinities between the compound and target proteins involved in cancer progression and inflammatory responses .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazole Derivatives
Example Compound : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ().
However, pyrazole derivatives exhibit broader antimicrobial activity due to their nitro substituents .
Thiazolo[3,2-a]pyrimidine Carboxamide
Example Compound : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide ().
| Feature | Target Compound | Thiazolo-Pyrimidine |
|---|---|---|
| Core Structure | Tetrahydrothiazolo[5,4-c]pyridine | Thiazolo[3,2-a]pyrimidine |
| Aromaticity | Partially saturated pyridine ring | Fully unsaturated pyrimidine ring |
| Substituents | Sulfonyl (electron-withdrawing) | Methoxy (electron-donating) |
| Pharmacokinetics | Higher solubility (sulfonyl group) | Lower solubility (methoxy group) |
| Target Affinity | Potential for kinase inhibition | Likely nucleoside analog interactions |
The target compound’s sulfonyl group confers superior solubility compared to the methoxy-substituted thiazolo-pyrimidine. However, the latter’s fully aromatic system may enhance π-π stacking in nucleic acid targets .
Pharmacopeial Thiazole Derivatives
Example Compounds: Thiazol-5-ylmethyl carbamates and imidazolidinones ().
| Feature | Target Compound | Pharmacopeial Thiazoles |
|---|---|---|
| Core Structure | Tetrahydrothiazolo[5,4-c]pyridine | Thiazole with carbamate/imidazolidinone |
| Complexity | Moderate (single fused ring) | High (multiple fused rings and branched chains) |
| Biological Role | Kinase or protease inhibition (hypothesized) | Antiviral or enzyme inhibition (e.g., HIV protease) |
| Synthetic Feasibility | Straightforward (few stereocenters) | Challenging (multiple stereocenters) |
The target compound’s simpler structure allows easier synthesis and optimization compared to pharmacopeial thiazoles, which are tailored for high-specificity targets like viral proteases .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Solubility (Predicted) | Target Affinity |
|---|---|---|---|---|
| Target Compound | Thiazolo-pyridine | Sulfonyl, methylisoxazole | High | Kinases/Proteases |
| Pyrazole Derivatives | Pyrazole | Nitrophenyl, carbothioamide | Moderate | Antimicrobial enzymes |
| Thiazolo-pyrimidine | Pyrimidine | Methoxyphenyl, carboxamide | Low | Nucleoside analogs |
| Pharmacopeial Thiazoles | Thiazole | Carbamate, imidazolidinone | Variable | Viral enzymes |
Research Findings and Hypotheses
- The sulfonyl group in the target compound likely improves water solubility compared to methoxy or nitro substituents in analogues .
- The tetrahydrothiazolo-pyridine core may reduce off-target effects relative to pyrazole or pyrimidine derivatives due to its constrained geometry.
- Methylisoxazole enhances metabolic stability, addressing a limitation of carbothioamide-containing pyrazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
